4-Bromo-5-nitrobenzene-1,2-diamine

Overview

Description

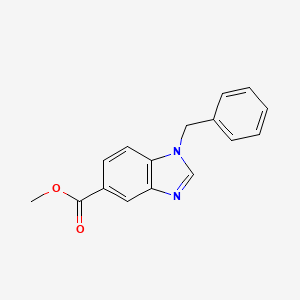

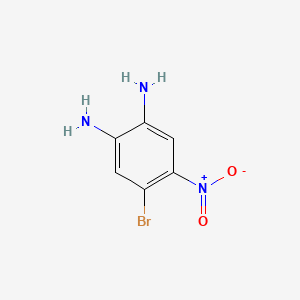

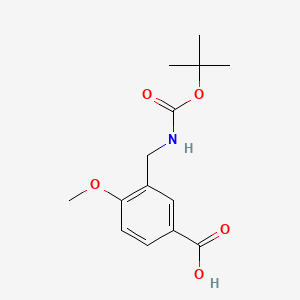

4-Bromo-5-nitrobenzene-1,2-diamine, also known by its CAS Number 113269-07-1, is a chemical compound with a molecular weight of 232.04 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Synthesis Analysis

The synthesis of 4-Bromo-5-nitrobenzene-1,2-diamine involves multiple steps. One possible method is the nitration of benzene, followed by the conversion of the nitro group to an amine, and finally a bromination . Another method involves acetylation followed by bromination and alkaline hydrolysis .Molecular Structure Analysis

The linear formula of 4-Bromo-5-nitrobenzene-1,2-diamine is C6H6BrN3O2 . More detailed structural information can be obtained from its InChI code: 1S/C6H6BrN3O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,8-9H2 .Chemical Reactions Analysis

The chemical reactions involving 4-Bromo-5-nitrobenzene-1,2-diamine are typically electrophilic aromatic substitution reactions . These reactions are slower than the electrophilic addition reactions of other unsaturated hydrocarbons .Scientific Research Applications

-

Synthesis of Fluorescent Dipolar Quinoxaline Derivatives

- Application: 4-Bromo-1,2-diaminobenzene, a compound similar to 4-Bromo-5-nitrobenzene-1,2-diamine, can be used as a precursor for preparing fluorescent dipolar quinoxaline derivatives .

- Results: These quinoxaline derivatives can find applications as potential emissive and electron-transport materials .

-

Synthesis of 6-Bromo-2-Methylbenzimidazole

-

DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities

- Application: A study investigated newly synthesized bis-acyl-thiourea derivatives of 4-Nitrobenzene-1,2-Diamine (a compound similar to 4-Bromo-5-nitrobenzene-1,2-diamine) for their DNA binding, urease inhibition, and anti-brain-tumor activities .

- Method: The derivatives were synthesized in two steps and their interactions with DNA were explored using density functional theory, molecular docking, UV-visible spectroscopy, fluorescence spectroscopy, cyclic voltammetry, and viscometry .

- Results: Both theoretical and experimental results pointed towards compounds’ interactions with DNA .

-

Electrophilic Aromatic Substitution

- Application: 4-Bromo-5-nitrobenzene-1,2-diamine could potentially be used in electrophilic aromatic substitution reactions .

- Method: The specific procedures would depend on the exact reaction being carried out, but generally, this involves the reaction of the benzene ring with an electrophile .

- Results: The outcomes of these reactions could vary widely, depending on the specific electrophile and reaction conditions used .

-

Synthesis of N-Methyl-N-(2-nitro-phenyl)-Anthranilic Acid

- Application: A compound similar to 4-Bromo-5-nitrobenzene-1,2-diamine, 1-Bromo-2-nitrobenzene, can react with 2-methylamino-benzoic acid to get N-methyl-N-(2-nitro-phenyl)-anthranilic acid .

- Method: The specific synthesis procedures would depend on the exact reaction conditions, but it generally involves the reaction of 1-Bromo-2-nitrobenzene with 2-methylamino-benzoic acid .

- Results: The resulting N-methyl-N-(2-nitro-phenyl)-anthranilic acid could have various applications, depending on its further reactions .

-

Synthesis of 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylic acid tert-butylester

- Application: 4-Bromo-1-fluoro-2-nitrobenzene, a compound similar to 4-Bromo-5-nitrobenzene-1,2-diamine, may be used in the synthesis of 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylic acid tert-butylester .

- Method: The specific synthesis procedures would depend on the exact reaction conditions, but it generally involves the reaction of 4-Bromo-1-fluoro-2-nitrobenzene with other reagents .

- Results: The resulting 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylic acid tert-butylester could have various applications, depending on its further reactions .

Safety And Hazards

properties

IUPAC Name |

4-bromo-5-nitrobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXKPRVKQPWQOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Br)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90764841 | |

| Record name | 4-Bromo-5-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90764841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-nitrobenzene-1,2-diamine | |

CAS RN |

113269-07-1 | |

| Record name | 4-Bromo-5-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90764841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1-Methylethyl)phenyl]-6-phenyl-4h-thiopyran-4-one 1,1-dioxide](/img/structure/B599830.png)

![[4S-(4α,4aα,5aα,12aα)]-4,7-Bis(diMethylaMino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydrox](/img/no-structure.png)

![4-Bromo-2-[(methylamino)methyl]phenol](/img/structure/B599839.png)